molecular formula C26H22F2N2O4 B5258694 (5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5258694
M. Wt: 464.5 g/mol
InChI Key: AVJCPQOOJKNMNN-LPYMAVHISA-N
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Description

(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both fluorobenzyl and imidazolidine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the fluorobenzyl and ethoxybenzylidene groups through a series of substitution and condensation reactions. Common reagents used in these steps include ethyl iodide, sodium hydride, and various fluorobenzyl halides under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or dimethyl sulfoxide. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione stands out due to its combination of fluorobenzyl and imidazolidine moieties, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O4/c1-2-33-24-14-18(9-12-23(24)34-16-17-7-10-20(27)11-8-17)13-22-25(31)30(26(32)29-22)15-19-5-3-4-6-21(19)28/h3-14H,2,15-16H2,1H3,(H,29,32)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJCPQOOJKNMNN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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